molecular formula C15H20N4OS B6673423 N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide

Cat. No.: B6673423
M. Wt: 304.4 g/mol
InChI Key: VUZURQIRBDLXRU-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-8(2)14-16-11-5-4-10(7-12(11)17-14)15(20)18-13-6-9(3)19-21-13/h6,8,10H,4-5,7H2,1-3H3,(H,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZURQIRBDLXRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2CCC3=C(C2)NC(=N3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the thiazole ring. Common reagents used in these reactions include thionyl chloride, ammonium thiocyanate, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperature controls.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols

Scientific Research Applications

N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share the benzimidazole core and are known for their diverse biological activities.

    Thiazole derivatives: Compounds containing the thiazole ring are studied for their antimicrobial and anticancer properties.

Uniqueness

N-(3-methyl-1,2-thiazol-5-yl)-2-propan-2-yl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide is unique due to its combined benzimidazole and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific and industrial applications.

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